

Validation of target engagement for Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate*

Cat. No.: *B039952*

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A Comparative Guide to Target Engagement Validation for Novel Compounds

Introduction:

Validating that a novel compound physically interacts with its intended biological target within a cellular environment is a critical step in drug discovery and chemical biology. This process, known as target engagement, confirms the mechanism of action and provides confidence in downstream phenotypic results. While specific target engagement data for **Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate** (hereafter referred to as Compound-X) is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its validation.

Here, we compare three gold-standard biophysical techniques used to confirm and quantify target engagement: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). To illustrate their application, we present a hypothetical case study where Compound-X is evaluated against a putative target, "Kinase Y," and compared with two known inhibitors, Inhibitor-A and Inhibitor-B.

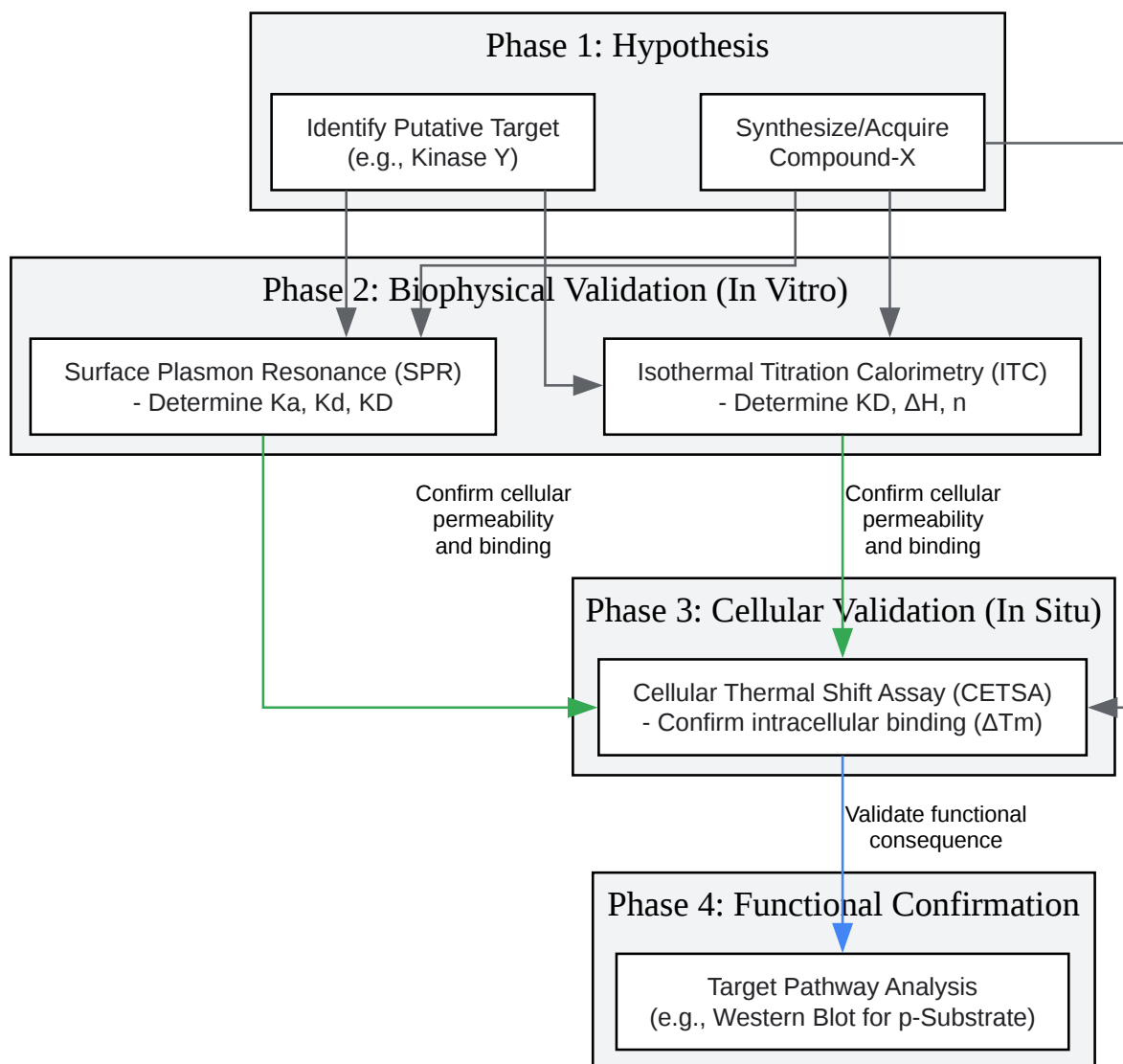
Quantitative Data Comparison

The following table summarizes hypothetical performance data for Compound-X and two alternative inhibitors against the target protein, Kinase Y. This data illustrates the typical quantitative outputs of each validation method.

Parameter	Compound-X (Hypothetical)	Inhibitor-A (Alternative 1)	Inhibitor-B (Alternative 2)	Method
Thermal Shift (ΔT_m)	+ 4.2 °C	+ 5.8 °C	+ 1.1 °C	CETSA
Binding Affinity (K _D)	150 nM	25 nM	1.2 μ M	SPR
Association Rate (k _a)	$1.5 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	$3.0 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	$0.8 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	SPR
Dissociation Rate (k _d)	$2.25 \times 10^{-2} \text{ s}^{-1}$	$0.75 \times 10^{-2} \text{ s}^{-1}$	$0.96 \times 10^{-2} \text{ s}^{-1}$	SPR
Binding Affinity (K _D)	180 nM	30 nM	Not Determined	ITC
Enthalpy Change (ΔH)	-12.5 kcal/mol	-15.2 kcal/mol	Not Determined	ITC
Stoichiometry (n)	1.05	0.98	Not Determined	ITC

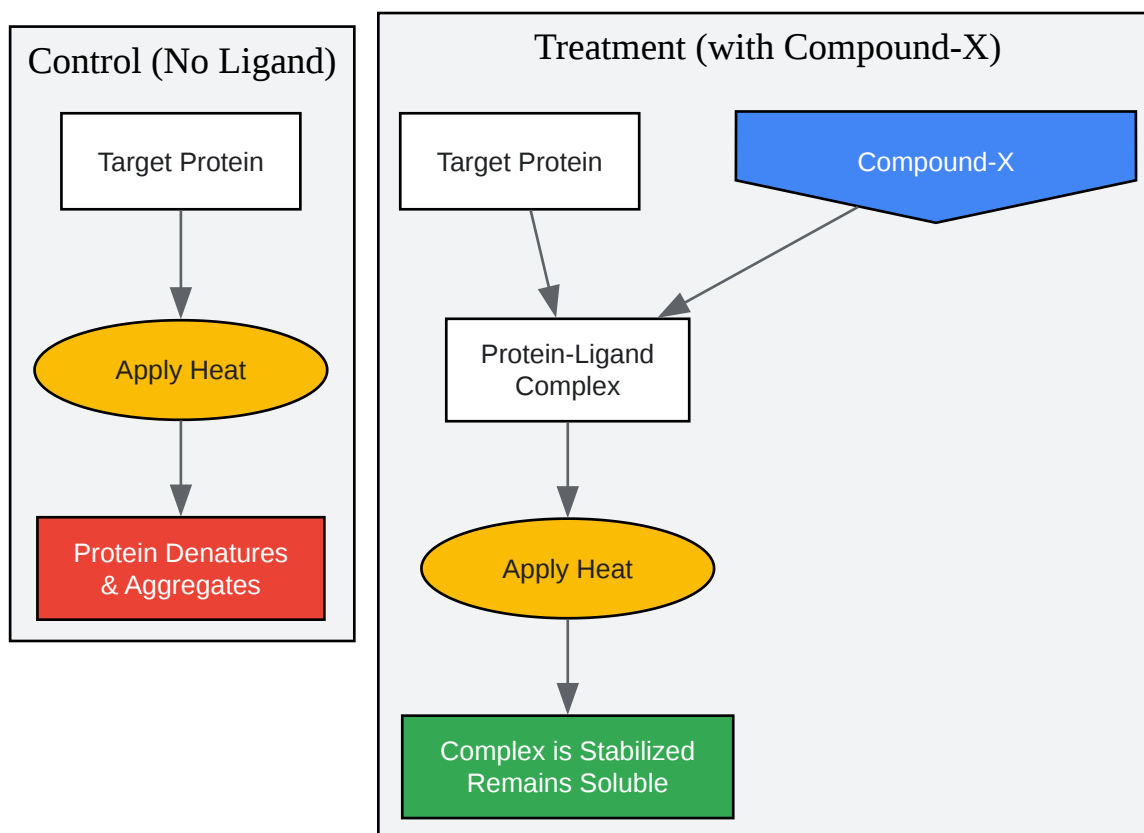
Visualization of Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and experimental processes. The following visualizations, created using Graphviz, adhere to the specified design constraints.



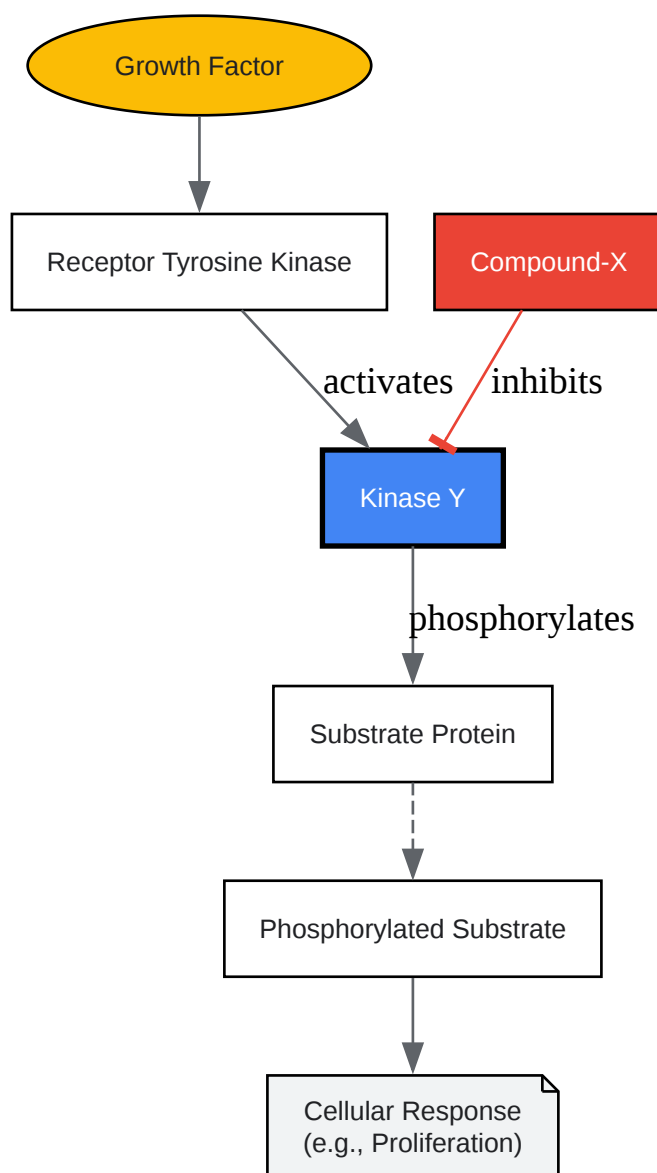
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Caption: General workflow for validating compound target engagement.



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Caption: Principle of the Cellular Thermal Shift Assay (CETSA).



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Caption: Hypothetical signaling pathway involving the target Kinase Y.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.^{[1][2][3]}

- Objective: To determine the thermal shift (ΔT_m) of Kinase Y in intact cells treated with Compound-X.
- Methodology:
 - Cell Culture & Treatment: Culture cells expressing Kinase Y to ~80% confluency. Treat cells with either vehicle (DMSO) or Compound-X (at a final concentration of 10 μ M) and incubate for 1 hour at 37°C.
 - Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
 - Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[4]
 - Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
 - Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[5]
 - Protein Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of soluble Kinase Y at each temperature point using Western Blot or ELISA.
 - Data Analysis: Plot the percentage of soluble Kinase Y against temperature for both vehicle and Compound-X treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (T_m), which is the temperature at which 50% of the protein is denatured. The ΔT_m is the difference between the T_m of the treated and vehicle samples.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data on binding and dissociation.[6][7]

- Objective: To quantify the binding affinity (K_D) and kinetics (k_a , k_d) of Compound-X to purified Kinase Y.

- Methodology:
 - Chip Preparation: Immobilize purified recombinant Kinase Y onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference channel should be prepared similarly but without the protein to subtract non-specific binding.
 - Analyte Preparation: Prepare a series of dilutions of Compound-X in a suitable running buffer (e.g., HBS-EP+ buffer with 1% DMSO). Concentrations should typically span from 0.1x to 10x the expected K_D .
 - Binding Assay:
 - Association: Inject the different concentrations of Compound-X over the sensor chip surface at a constant flow rate and monitor the change in response units (RU) over time until equilibrium is reached.^[6]
 - Dissociation: After the association phase, switch the flow back to the running buffer and monitor the decrease in RU as the compound dissociates from the target.^[6]
 - Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte from the protein surface.
 - Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant ($K_D = k_d/k_a$).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.^{[7][8][9]}

- Objective: To determine the binding affinity (K_D), stoichiometry (n), and enthalpy change (ΔH) of the Compound-X/Kinase Y interaction.
- Methodology:

- Sample Preparation: Dialyze purified Kinase Y and Compound-X into the same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects. The protein concentration in the sample cell is typically 10-50 μ M, and the ligand concentration in the syringe is 10-20 times higher.
- Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Load the Kinase Y solution into the sample cell and Compound-X into the injection syringe.
- Titration: Perform a series of small, sequential injections (e.g., 2 μ L each) of Compound-X into the sample cell containing Kinase Y. The heat change after each injection is measured relative to a reference cell.
- Data Acquisition: Record the differential power required to maintain zero temperature difference between the sample and reference cells. This results in a series of heat-burst peaks corresponding to each injection.
- Data Analysis: Integrate the area under each peak to determine the heat released or absorbed per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to derive the thermodynamic parameters: K_D , binding enthalpy (ΔH), and stoichiometry of binding (n).^[9]

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